molecular formula C10H11ClN6O2 B8803660 5-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-1-methyl-1H-pyrazole-3-carboxylic acid

5-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B8803660
M. Wt: 282.69 g/mol
InChI Key: LTESAEBBYVLRDZ-UHFFFAOYSA-N
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Patent
US08815882B2

Procedure details

To a 100 mL round bottom flask equipped with a stir bar was added 0.964 g of methyl 5-(5-chloro-4-(methylamino)pyrimidin-2-ylamino)-1-methyl-1H-pyrazole-3-carboxylate, 0.28 g of LiOH, 15 mL of tetrahydrofuran and 10 mL of water. The reaction was stirred at room temperature for 18 hours. The tetrahydrofuran was removed in vacuo and the aqueous layer was acidified to pH 5 with 1N HCl. The aqueous layer was partitioned with ethyl acetate and the organic layer washed with brine, dried over MgSO4, filtered and concentrated to give 0.58 g of 5-(5-chloro-4-(methylamino)pyrimidin-2-ylamino)-1-methyl-1H-pyrazole-3-carboxylic acid which was used without further purification.
Name
methyl 5-(5-chloro-4-(methylamino)pyrimidin-2-ylamino)-1-methyl-1H-pyrazole-3-carboxylate
Quantity
0.964 g
Type
reactant
Reaction Step One
Name
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([NH:19][CH3:20])=[N:4][C:5]([NH:8][C:9]2[N:13]([CH3:14])[N:12]=[C:11]([C:15]([O:17]C)=[O:16])[CH:10]=2)=[N:6][CH:7]=1.[Li+].[OH-].O1CCCC1>O>[Cl:1][C:2]1[C:3]([NH:19][CH3:20])=[N:4][C:5]([NH:8][C:9]2[N:13]([CH3:14])[N:12]=[C:11]([C:15]([OH:17])=[O:16])[CH:10]=2)=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
methyl 5-(5-chloro-4-(methylamino)pyrimidin-2-ylamino)-1-methyl-1H-pyrazole-3-carboxylate
Quantity
0.964 g
Type
reactant
Smiles
ClC=1C(=NC(=NC1)NC1=CC(=NN1C)C(=O)OC)NC
Name
Quantity
0.28 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
15 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 mL round bottom flask equipped with a stir bar
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The aqueous layer was partitioned with ethyl acetate
WASH
Type
WASH
Details
the organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C(=NC(=NC1)NC1=CC(=NN1C)C(=O)O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 0.58 g
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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